



Enbucrilate in Ophthalmic Surgery: A Detailed Guide to Applications and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Enbucrilate, a cyanoacrylate tissue adhesive, has emerged as a valuable tool in various ophthalmic surgical procedures, offering a sutureless alternative for wound closure and tissue adhesion. Its rapid polymerization upon contact with ions and water, forming a strong bond, makes it particularly suitable for the delicate environment of the eye. This document provides a comprehensive overview of the applications of **enbucrilate** in ophthalmic surgery, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Data Presentation

The following tables summarize key quantitative data regarding the performance and biocompatibility of **enbucrilate** in ophthalmic applications.

Table 1: Tensile Strength and Adhesion of **Enbucrilate**



| Application | Tissue Model | Adhesive | Suture Control | Tensile Strength (mmHg) | Citation(s) |
|-------------------------------------|-----------------|--------------------------|---------------------------------------|-----------------------------------|-------------|
| Clear Corneal Incision | Bovine Eyes | n-butyl cyanoacrylate | 10-0 Nylon | >120 | [1] |
| Clear Corneal Incision | Bovine Eyes | 10-0 Nylon | - | 84 ± 2 | [1] |
| Clear Corneal Incision | Porcine Eyes | n-butyl cyanoacrylate | 10-0 Nylon | >140 | [1][2] |
| Clear Corneal Incision | Porcine Eyes | 10-0 Nylon | - | 76 ± 4 | [1][2] |
| Corneal Laceration (5.2 mm) | Porcine Eyes | 2-octyl cyanoacrylate | 10-0 Nylon (3 sutures) | 55.13 ± 10.46 | [3] |
| Corneal Laceration (5.2 mm) | Porcine Eyes | - | 10-0 Nylon (3 sutures) | 52.37 ± 7.16 | [3] |
| Corneoscleral Incision (5 mm) | Rabbit Eyes | Cyanoacrylat e | 10-0 Nylon (1 stitch, vertical) | 139 gf/mm² (glued on wound) | [4] |
| Corneoscleral Incision (5 mm) | Rabbit Eyes | - | 10-0 Nylon (1 stitch, vertical) | 114 gf/mm² | [4] |

Table 2: Clinical Outcomes of **Enbucrilate** in Corneal Perforation Repair



| Study Focus | Number of Eyes | Success Rate (Single Application) | Success Rate (Multiple Application s) | Mean Adherence Time | Citation(s) |
|-----------------------------------|-------------------|---|---------------------------------------|---------------------------|-------------|
| Various Ocular Conditions | 44 | 32% (no further intervention) | - | 72 days (range 1-660) | [5][6] |
| Herpetic Keratitis | 46 | 37% | - | - | [3] |
| Corneal Perforation Disorders | 25 | 56.5% | 86.9% | 94 days | [2][7] |
| Fungal Keratitis | 73 | 63.6% (resolved with scar) | - | - | |
| Comparison with Fibrin Glue | 22 | 86% | - | - | [8] |

Table 3: Biocompatibility of Cyanoacrylate Adhesives on Ocular Cells (In Vitro)



| Cell Type | Adhesive | Assay | Results | Citation(s) |
|--|--------------------------------|----------------|--|-------------|
| Bovine Corneal Epithelial Cells | N-butyl cyanoacrylate | Direct Contact | Inhibition zone of cell growth observed | [9][10] |
| Human Umbilical Vein Endothelial Cells | N-butyl cyanoacrylate | LDH Assay | Mean cytotoxicity: 37.0±3.9% (24h), 46.4±1.6% (72h) | [5] |
| Human Umbilical Vein Endothelial Cells | 2-octyl cyanoacrylate | LDH Assay | Mean cytotoxicity: 39.0±7.0% (24h), 47.0±2.3% (72h) | [5] |
| Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial) | Methoxypropyl cyanoacrylate | Direct Contact | Highest cytotoxicity among tested adhesives | [10] |
| Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial) | N-butyl cyanoacrylate | Direct Contact | Moderate cytotoxicity | [10] |
| Bovine Corneal Cells (Epithelial, Keratocytes, Endothelial) | Fibrin Glue | Direct Contact | Minimal cytotoxicity | [10] |

Experimental Protocols

This section details the methodologies for key experiments involving **enbucrilate** in ophthalmic research.

Protocol 1: Evaluation of Tensile Strength for Corneal Wound Closure

Methodological & Application





This protocol is adapted from a study evaluating the tensile strength of tissue adhesives on clear corneal incisions in ex vivo porcine and bovine eyes.[1][2]

1. Objective: To determine the maximum intraocular pressure a wound closed with **enbucrilate** can withstand before leakage.

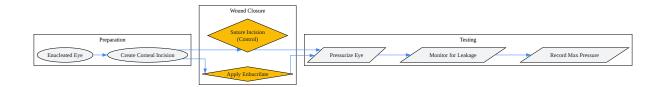
2. Materials:

- Freshly enucleated porcine or bovine eyes
- Phosphate-buffered saline (PBS)
- Hydrostatic pressure reservoirs
- Digital manometer
- · 2.5 mm crescent-angled knife
- Enbucrilate (N-butyl cyanoacrylate) tissue adhesive
- 10-0 nylon sutures (for control group)
- Micropipette (2 μL)
- Applanation tonometer

3. Method:

- Incision Creation: Create a clear corneal incision at the limbus using a 2.5 mm crescentangled knife.
- · Wound Closure:
- Enbucrilate Group: Apply 2 μL of enbucrilate to the dried surface of the incision.
- Suture Group: Close the incision with a single 10-0 nylon suture.
- Pressure Testing:
- Cannulate the eye and connect it to the hydrostatic pressure system.
- Initially pressurize the eye to 20 mmHg.
- Increase the intraocular pressure in increments of 10 mmHg every 3 minutes.
- Continuously monitor the wound for any fluid leakage.
- Record the maximum pressure the wound withstands before leakage occurs.
- Validate the applied pressure using an applanation tonometer.
- 4. Data Analysis: Compare the mean maximum intraocular pressure withstood by the **enbucrilate**-closed wounds versus the sutured wounds.





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Experimental workflow for tensile strength testing.

Protocol 2: In Vitro Cytotoxicity Assessment of Enbucrilate on Ocular Cells

This protocol outlines a direct contact method to assess the cytotoxicity of **enbucrilate** on cultured ocular cells.[10]

1. Objective: To evaluate the cytotoxic effect of **enbucrilate** on corneal epithelial cells, keratocytes, and endothelial cells.

2. Materials:

- Cultured bovine or human corneal epithelial cells, keratocytes, and endothelial cells
- · Cell culture medium
- Enbucrilate (N-butyl cyanoacrylate)
- Fibrin glue (for comparison)
- · Inverted light microscope
- Image analysis software

3. Method:

• Cell Culture: Culture the ocular cells to confluence in appropriate well plates.

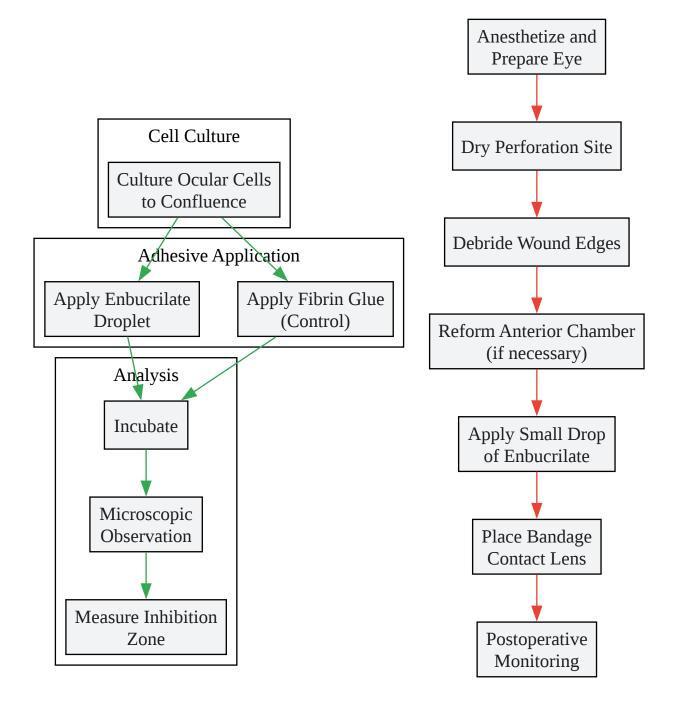




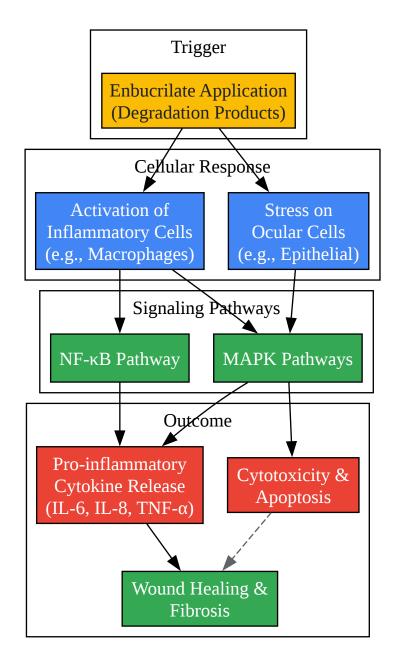


- Adhesive Application:
- Carefully place a small, standardized droplet of enbucrilate directly onto the center of the confluent cell layer.
- In separate wells, apply droplets of fibrin glue as a control.
- Incubation: Incubate the cell cultures under standard conditions (37°C, 5% CO₂).
- Observation and Measurement:
- At set time points (e.g., 24, 48, and 72 hours), examine the cell cultures under an inverted light microscope.
- Measure the diameter of the inhibition zone (the area around the adhesive droplet where cell death has occurred) using image analysis software.
- 4. Data Analysis: Compare the size of the inhibition zones produced by **enbucrilate** and fibrin glue at different time points. A larger inhibition zone indicates greater cytotoxicity.









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